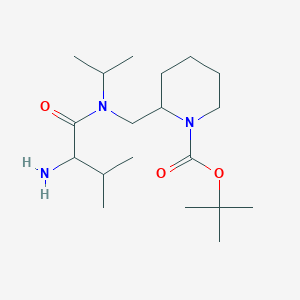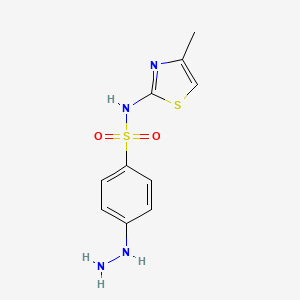
4-Hydrazinyl-N-(4-methylthiazol-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydrazinyl-N-(4-methylthiazol-2-yl)benzenesulfonamide is a compound that features a hydrazine group, a thiazole ring, and a benzenesulfonamide moiety
Vorbereitungsmethoden
The synthesis of 4-Hydrazinyl-N-(4-methylthiazol-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of thiourea with α-haloketones in the presence of a base.
Attachment of the Benzenesulfonamide Group: The benzenesulfonamide moiety can be introduced via sulfonation reactions, where a benzene derivative is treated with sulfonating agents like chlorosulfonic acid.
Introduction of the Hydrazine Group: The hydrazine group can be added through the reaction of the intermediate compound with hydrazine hydrate under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
4-Hydrazinyl-N-(4-methylthiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions .
Wissenschaftliche Forschungsanwendungen
4-Hydrazinyl-N-(4-methylthiazol-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Biology: The compound is studied for its interactions with biological molecules and its effects on cellular pathways.
Industry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Research has shown that derivatives of this compound exhibit significant antibacterial activity, making it a promising candidate for the development of new antibiotics .
Wirkmechanismus
The mechanism of action of 4-Hydrazinyl-N-(4-methylthiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. For example, it may inhibit bacterial cell wall synthesis or interfere with DNA replication in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Hydrazinyl-N-(4-methylthiazol-2-yl)benzenesulfonamide include:
Sulfathiazole: An antimicrobial drug with a thiazole ring and a sulfonamide group.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Compared to these compounds, this compound is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C10H12N4O2S2 |
|---|---|
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
4-hydrazinyl-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H12N4O2S2/c1-7-6-17-10(12-7)14-18(15,16)9-4-2-8(13-11)3-5-9/h2-6,13H,11H2,1H3,(H,12,14) |
InChI-Schlüssel |
LKOAXPJVUSQDIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone](/img/structure/B14788063.png)
![cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg]](/img/structure/B14788066.png)
![5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyridine](/img/structure/B14788070.png)

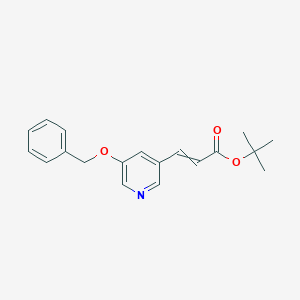

![calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14788086.png)
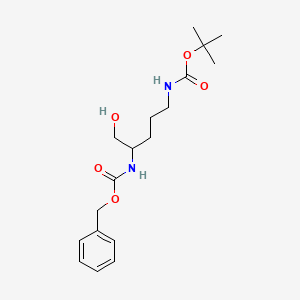
![3-[2-(2-benzoxazolyl)ethyl]-5-ethyl-6-methyl-2(1H)-Pyridinone](/img/structure/B14788098.png)
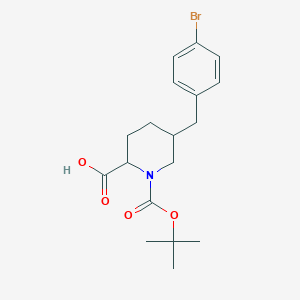
![Ethyl 2-(cyanomethyl)-3-[2-nitro-4-(1,1,2,2,2-pentafluoroethyl)phenyl]prop-2-enoate](/img/structure/B14788114.png)

